![molecular formula C32H16N2O4S2 B4896170 2-[2-[4-(3-Oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one](/img/structure/B4896170.png)
2-[2-[4-(3-Oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one
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Overview
Description
2-[2-[4-(3-Oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising chromen and thiazol rings, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 2-[2-[4-(3-Oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include the formation of chromen and thiazol rings through cyclization reactions. Common reagents used in these reactions include aldehydes, ketones, and thiourea, under conditions such as refluxing in ethanol or other suitable solvents .
Chemical Reactions Analysis
2-[2-[4-(3-Oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-[4-(3-Oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one has several scientific research applications, including:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[2-[4-(3-Oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one involves interactions with various molecular targets and pathways. The chromen and thiazol rings can interact with enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 2-[2-[4-(3-Oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one include other heterocyclic compounds with chromen and thiazol rings. These compounds share similar structural features but may differ in their biological activities and applications. Examples include:
- 3-(3-F-Phenyl)-2-[4-(3-Oxo-3H-benzo[f]chromen-2-yl)-thiazol-2-yl]-acrylonitrile
- 2-(3-Oxo-3H-benzo[f]chromen-2-yl)-5H-chromeno[4,3-b]pyridin-5-one .
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N2O4S2/c35-31-23(13-21-19-7-3-1-5-17(19)9-11-27(21)37-31)25-15-39-29(33-25)30-34-26(16-40-30)24-14-22-20-8-4-2-6-18(20)10-12-28(22)38-32(24)36/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYVAKTDUQNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C5=NC(=CS5)C6=CC7=C(C=CC8=CC=CC=C87)OC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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